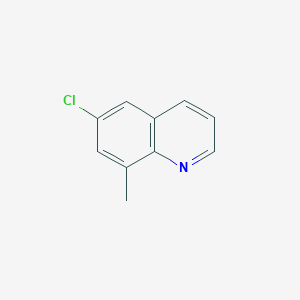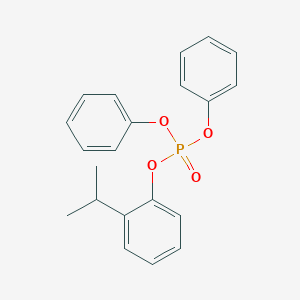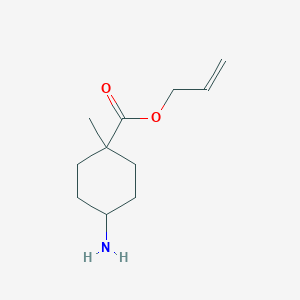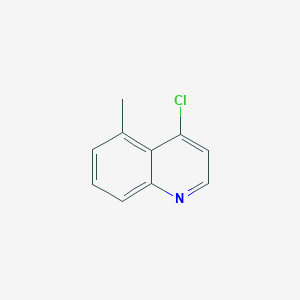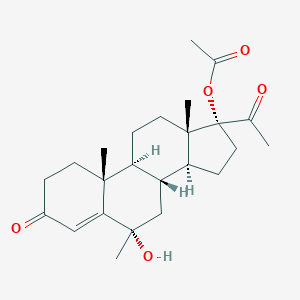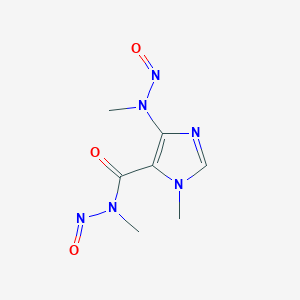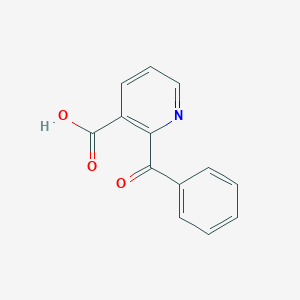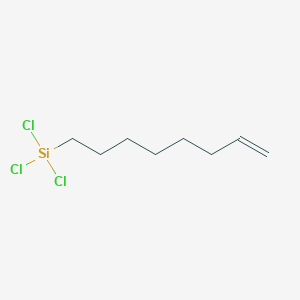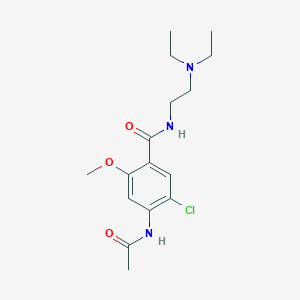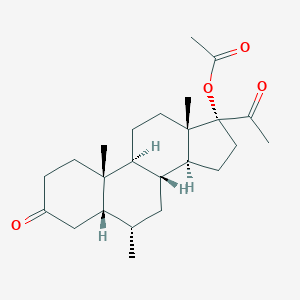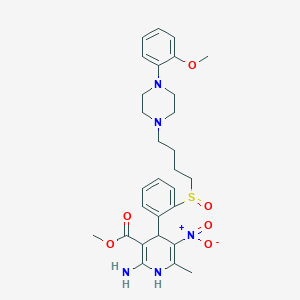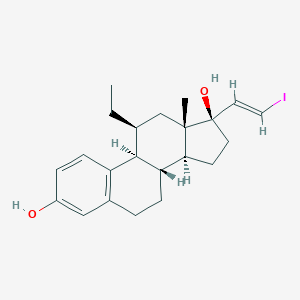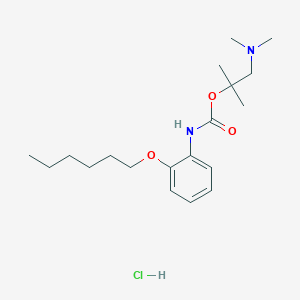
Carbamic acid, (2-(hexyloxy)phenyl)-, 2-(dimethylamino)-1,1-dimethylethyl ester, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (2-(hexyloxy)phenyl)-, 2-(dimethylamino)-1,1-dimethylethyl ester, monohydrochloride is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DMHP or 3-(1,3-benzodioxol-5-yl)-N,N-dimethylpropan-1-amine. DMHP is a psychoactive compound that belongs to the class of amphetamines.
Mecanismo De Acción
DMHP acts by increasing the release of dopamine and norepinephrine in the brain. It binds to the dopamine and norepinephrine transporters, inhibiting their reuptake and leading to an accumulation of these neurotransmitters in the synaptic cleft. This results in an increase in the activation of postsynaptic receptors, leading to the characteristic behavioral effects of DMHP.
Efectos Bioquímicos Y Fisiológicos
DMHP has a range of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of glucose from the liver and increases the levels of stress hormones such as cortisol and adrenaline. DMHP has been shown to cause neurotoxicity in animals, leading to the degeneration of dopaminergic neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMHP has several advantages as a tool for scientific research. It is a potent and selective psychostimulant that induces well-defined behavioral effects in animals. It is also relatively easy to synthesize and has a high purity and yield. However, DMHP has several limitations. It is a controlled substance and can only be used in licensed facilities. It is also highly toxic and can cause severe health effects if not handled properly.
Direcciones Futuras
DMHP has several potential future directions for scientific research. It could be used to investigate the role of dopamine and norepinephrine in the development of drug addiction and withdrawal. It could also be used to study the effects of psychostimulants on cognitive function and memory. Additionally, DMHP could be used as a tool to develop new treatments for psychiatric disorders such as attention deficit hyperactivity disorder and depression.
Conclusion
DMHP is a potent psychostimulant that has gained significant attention in scientific research. It has been widely used to study the central nervous system and the effects of amphetamines on the brain. DMHP acts by increasing the release of dopamine and norepinephrine in the brain, leading to well-defined behavioral effects in animals. It has several advantages as a tool for scientific research, including its potency and selectivity. However, it also has several limitations, including its toxicity and controlled substance status. DMHP has several potential future directions for scientific research, including the development of new treatments for psychiatric disorders.
Métodos De Síntesis
DMHP is synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with dimethylamine and isopropyl alcohol. The reaction mixture is then treated with hydrochloric acid to yield DMHP as a monohydrochloride salt. This synthesis method has been optimized to produce DMHP with high purity and yield.
Aplicaciones Científicas De Investigación
DMHP has been widely used in scientific research as a tool to study the central nervous system. It acts as a potent psychostimulant that induces hyperactivity, stereotypy, and increased locomotor activity in animals. DMHP has been used to study the effects of amphetamines on the brain, including the release of dopamine and norepinephrine. It has also been used to investigate the role of the serotoninergic system in drug abuse and addiction.
Propiedades
Número CAS |
142682-44-8 |
|---|---|
Nombre del producto |
Carbamic acid, (2-(hexyloxy)phenyl)-, 2-(dimethylamino)-1,1-dimethylethyl ester, monohydrochloride |
Fórmula molecular |
C19H33ClN2O3 |
Peso molecular |
372.9 g/mol |
Nombre IUPAC |
[1-(dimethylamino)-2-methylpropan-2-yl] N-(2-hexoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C19H32N2O3.ClH/c1-6-7-8-11-14-23-17-13-10-9-12-16(17)20-18(22)24-19(2,3)15-21(4)5;/h9-10,12-13H,6-8,11,14-15H2,1-5H3,(H,20,22);1H |
Clave InChI |
GVLFIASKRRQVAP-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=CC=C1NC(=O)OC(C)(C)CN(C)C.Cl |
SMILES canónico |
CCCCCCOC1=CC=CC=C1NC(=O)OC(C)(C)CN(C)C.Cl |
Otros números CAS |
142682-44-8 |
Sinónimos |
(1-dimethylamino-2-methyl-propan-2-yl) N-(2-hexoxyphenyl)carbamate hyd rochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-[(5-ethoxycarbonyl-2-hydroxy-6-morpholin-4-yl-4-oxo-1H-pyridin-3-yl)-thiophen-2-ylmethyl]-6-hydroxy-2-morpholin-4-yl-4-oxo-1H-pyridine-3-carboxylate](/img/structure/B132770.png)
